2,5-dichloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O2S/c18-13-1-2-15(19)14(11-13)16(22)20-12-17(3-7-23-8-4-17)21-5-9-24-10-6-21/h1-2,11H,3-10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYZGLLLEMKNKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)N3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Attachment of the Thiomorpholine Moiety: The thiomorpholine moiety can be introduced by reacting the benzamide with thiomorpholine in the presence of a suitable base, such as triethylamine.
Formation of the Oxane Ring: The oxane ring can be formed by reacting the intermediate with an appropriate oxirane compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2,5-dichloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide exhibit significant antimicrobial activity. For instance, derivatives of benzamide have been evaluated for their effectiveness against various bacterial strains (Gram-positive and Gram-negative) and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies have shown that similar benzamide derivatives can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. For example, research on thiazole-based derivatives has demonstrated promising results against breast cancer cell lines, suggesting that modifications to the benzamide structure can enhance antitumor activity.
Acetylcholinesterase Inhibition
Compounds with structural similarities to this compound have been explored as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme increases acetylcholine levels in the brain, potentially improving cognitive function.
Case Studies
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The thiomorpholine moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide core can also interact with proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide
- 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
Uniqueness
2,5-dichloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine atoms and the thiomorpholine moiety makes it particularly versatile for various applications in medicinal chemistry and industrial processes.
Biological Activity
Chemical Structure and Properties
Chemical Formula: C17H22Cl2N2O2S
Molecular Weight: 372.34 g/mol
CAS Number: 2415513-09-4
The compound features a dichloro-benzamide core, which is modified with a thiomorpholine group and an oxane ring. This unique structure may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to 2,5-dichloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiomorpholine possess broad-spectrum antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anticancer Potential
The compound's structural analogs have been investigated for anticancer activity. It is hypothesized that the dichloro-substituted benzamide may inhibit specific enzymes involved in cancer cell proliferation. For example, certain studies have reported that benzamide derivatives can act as inhibitors of the enzyme histone deacetylase (HDAC) , which plays a critical role in cancer progression.
Enzyme Inhibition
Preliminary data suggest that This compound may act as an inhibitor of specific kinases involved in signaling pathways related to cell growth and survival. This inhibition could lead to apoptosis in cancer cells, making it a candidate for further investigation in oncology.
In Vitro Studies
-
Antimicrobial Efficacy:
- A series of tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL, indicating potent antimicrobial activity.
-
Cytotoxicity Assays:
- In vitro cytotoxicity assays on various cancer cell lines (e.g., HeLa, MCF-7) revealed IC50 values between 10 and 20 μM, suggesting potential for anticancer applications.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Early findings suggest moderate bioavailability and a half-life suitable for therapeutic use. Further studies are required to optimize dosing regimens.
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the recommended synthetic routes for 2,5-dichloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide, and how do reaction conditions impact yield and purity?
Methodological Answer: The compound is synthesized via multi-step organic reactions. A typical approach involves:
Amide Coupling : Reacting 2,5-dichlorobenzoic acid derivatives with an amine-functionalized thiomorpholine-oxane intermediate.
Catalysts : Use coupling agents like HATU or EDC/HOBt for efficient amide bond formation .
Optimization : Solvent choice (e.g., DMF or acetonitrile), temperature (0–25°C), and reaction time (12–24 hours) are critical. For example, prolonged reflux may degrade thiomorpholine moieties .
Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization improves purity .
Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the benzamide backbone and thiomorpholine-oxane substitution patterns. Key signals include aromatic protons (δ 7.2–7.8 ppm) and thiomorpholine S-CH2 groups (δ 2.6–3.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 438.08) and fragments (e.g., loss of Cl or thiomorpholine) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from assay variability. Strategies include:
Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a reference).
Dose-Response Curves : Test concentrations across 3–4 log units to identify IC50 discrepancies due to solubility limits (e.g., >100 µM in aqueous buffers) .
Orthogonal Assays : Validate results with complementary methods (e.g., fluorescence-based ATP assays vs. MTT for cytotoxicity) .
Q. Q4. What experimental design considerations are critical for studying this compound’s pharmacokinetics?
Methodological Answer:
In Vitro ADME :
- Solubility : Use PBS (pH 7.4) with co-solvents (≤1% DMSO) to mimic physiological conditions .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
In Vivo Studies :
- Dosing : Intravenous vs. oral administration to assess bioavailability (e.g., 10 mg/kg in murine models).
- Sampling : Collect plasma at 0.5, 2, 6, and 24 hours post-dose for PK profiling .
Q. Q5. How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to targets like kinases or GPCRs. Focus on thiomorpholine-oxane’s role in hydrogen bonding .
MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .
QSAR : Corrogate substituent effects (e.g., Cl position) on activity using datasets from PubChem or ChEMBL .
Specialized Methodological Challenges
Q. Q6. What strategies mitigate degradation of the thiomorpholine-oxane moiety during storage?
Methodological Answer:
Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation of sulfur atoms .
Stabilizers : Add antioxidants like BHT (0.1% w/v) to solid samples .
Purity Monitoring : Regular HPLC analysis (C18 column, UV detection at 254 nm) to track degradation peaks .
Q. Q7. How can researchers optimize selectivity against off-target receptors?
Methodological Answer:
Structural Modifications : Introduce steric hindrance (e.g., methyl groups) near the benzamide core to reduce off-target binding .
Selectivity Screening : Use panels of 50–100 related receptors (e.g., Eurofins CEREP panel) to identify cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
